Pristine Ionization Energy: DPFL-NPB Achieves 0.20 eV Lower IE Than Industry-Standard NPB
Ultraviolet photoelectron spectroscopy (UPS) measurements directly comparing DPFL-NPB with NPB demonstrate that the 9,9-diphenylfluorene core lowers the pristine ionization energy by 0.20 eV. The mechanistic origin—confirmed by density functional theory (DFT) calculations—is the side-chain-induced conversion of the biphenyl inner-ring twist from out-of-plane (NPB) to in-plane (DPFL-NPB), which enhances π-conjugation and raises the HOMO level [1][2]. This reduced IE translates directly into a smaller hole injection barrier at the ITO/organic interface.
| Evidence Dimension | Ionization Energy (IE) of pristine films measured by UPS |
|---|---|
| Target Compound Data | DPFL-NPB: IE = 5.14 eV (pristine, undoped film) |
| Comparator Or Baseline | NPB: IE = 5.34 eV (pristine, undoped film); DMFL-NPB: IE = 5.14 eV (pristine, undoped film) |
| Quantified Difference | DPFL-NPB IE is 0.20 eV lower than NPB; equivalent to DMFL-NPB |
| Conditions | Thin films deposited under ultrahigh vacuum; IE measured by ultraviolet photoelectron spectroscopy (UPS); DFT calculations performed for mechanistic interpretation |
Why This Matters
A 0.20 eV reduction in IE directly decreases the hole injection barrier at the anode/HTL interface, enabling lower device turn-on voltages and reduced power consumption in OLED operation.
- [1] Kim, J.-H., et al. Molecular Structure‐Dependent Charge Injection and Doping Efficiencies of Organic Semiconductors: Impact of Side Chain Substitution. Adv. Mater. Interfaces 2014, 1, 1300128. DOI: 10.1002/admi.201300128. View Source
- [2] Méndez, H., et al. Doping of Organic Semiconductors: Impact of Dopant Strength and Electronic Coupling. Angew. Chem. Int. Ed. 2013, 52, 7751–7755. (Table 1: IE data for NPB, DMFL-NPB, and DPFL-NPB). DOI: 10.1002/anie.201302396. View Source
